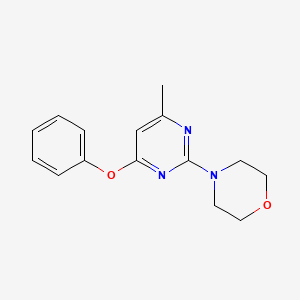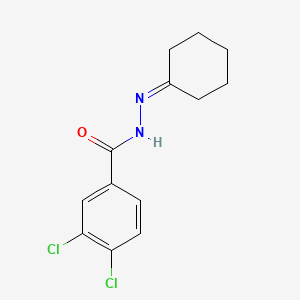
4-(4-methyl-6-phenoxy-2-pyrimidinyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methyl-6-phenoxy-2-pyrimidinyl)morpholine is a chemical compound that belongs to the class of pyrimidine derivatives. It is commonly known as MP-10 and has been widely studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of MP-10 involves the inhibition of protein kinases. It binds to the ATP-binding site of these kinases and prevents them from phosphorylating their substrates. This inhibition leads to the arrest of the cell cycle and eventually induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
MP-10 has been found to have several biochemical and physiological effects. It has been shown to induce G1 cell cycle arrest and apoptosis in cancer cells. Additionally, MP-10 has been found to reduce the expression of cyclin D1, a protein that is often overexpressed in cancer cells. Furthermore, MP-10 has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer cells.
Advantages and Limitations for Lab Experiments
MP-10 has several advantages for lab experiments. It is a potent inhibitor of several protein kinases, making it a useful tool for studying the role of these kinases in various cellular processes. Additionally, MP-10 has been found to be selective in its inhibition of kinases, which allows for the specific targeting of certain kinases.
However, there are also limitations to the use of MP-10 in lab experiments. Its potency as an inhibitor can lead to off-target effects, which may complicate data interpretation. Additionally, MP-10 has been found to be cytotoxic at high concentrations, which may limit its use in certain experiments.
Future Directions
For the study of MP-10 include the development of more selective inhibitors and the exploration of its potential applications in other diseases.
Synthesis Methods
The synthesis of MP-10 involves the reaction of 4-methyl-6-phenoxy-2-chloropyrimidine with morpholine in the presence of a base. The reaction yields MP-10 as a white crystalline solid with a melting point of 196-198°C.
Scientific Research Applications
MP-10 has been studied extensively for its potential applications in scientific research. It has been found to be a potent inhibitor of several protein kinases, including CDK2, CDK4, and CDK9. These kinases play a critical role in cell division and are often overexpressed in cancer cells. Therefore, MP-10 has been evaluated for its anti-cancer properties.
properties
IUPAC Name |
4-(4-methyl-6-phenoxypyrimidin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-12-11-14(20-13-5-3-2-4-6-13)17-15(16-12)18-7-9-19-10-8-18/h2-6,11H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUJQUQOQQNAJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methyl-6-phenoxypyrimidin-2-yl)morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B5707340.png)
![N~1~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5707345.png)


![1-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone](/img/structure/B5707373.png)
![3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5707377.png)

![ethyl 2-{[3-(4-methylphenyl)acryloyl]amino}benzoate](/img/structure/B5707398.png)
![N'-[(4-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5707405.png)
![4-{[(5-chloro-2-pyridinyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5707409.png)
![ethyl {[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5707424.png)

![N-[2-(acetylamino)phenyl]-2-methoxyacetamide](/img/structure/B5707434.png)